Cas no 185913-78-4 (Benzamide,N-(1,1-dimethylethyl)-4-[[cis-5'-ethoxy-4-[2-(4-morpholinyl)ethoxy]-2'-oxospiro[cyclohexane-1,3'-[3H]indol]-1'(2'H)-yl]sulfonyl]-3-methoxy-)

Benzamide,N-(1,1-dimethylethyl)-4-[[cis-5'-ethoxy-4-[2-(4-morpholinyl)ethoxy]-2'-oxospiro[cyclohexane-1,3'-[3H]indol]-1'(2'H)-yl]sulfonyl]-3-methoxy- structure
185913-78-4 structure
Productnaam:Benzamide,N-(1,1-dimethylethyl)-4-[[cis-5'-ethoxy-4-[2-(4-morpholinyl)ethoxy]-2'-oxospiro[cyclohexane-1,3'-[3H]indol]-1'(2'H)-yl]sulfonyl]-3-methoxy-
CAS-nummer:185913-78-4
MF:C33H45N3O8S
MW:643.790708303452
CID:174855
PubChem ID:158348

Benzamide,N-(1,1-dimethylethyl)-4-[[cis-5'-ethoxy-4-[2-(4-morpholinyl)ethoxy]-2'-oxospiro[cyclohexane-1,3'-[3H]indol]-1'(2'H)-yl]sulfonyl]-3-methoxy- Chemische en fysische eigenschappen

Naam en identificatie

    • Benzamide,N-(1,1-dimethylethyl)-4-[[cis-5'-ethoxy-4-[2-(4-morpholinyl)ethoxy]-2'-oxospiro[cyclohexane-1,3'-[3H]indol]-1'(2'H)-yl]sulfonyl]-3-methoxy-
    • Benzamide,N-(1,1-dimethylethyl)-4-[[cis-5'-ethoxy-4-[2-(4-morpholinyl)ethoxy]-2'-oxospiro[cycl...
    • Benzamide,N-(1,1-dimethylethyl)-4-[[cis-5'-ethoxy-4-[2-(4-morpholinyl)ethoxy]-2'-oxospiro[cyclohexane-1,3'-[3H]indol]-1'(2'H)
    • N-tert-butyl-4-[5'-ethoxy-4-(2-morpholin-4-ylethoxy)-2'-oxospiro[cyclohexane-1,3'-indole]-1'-yl]sulfonyl-3-methoxybenzamide
    • Benzamide, N-(1,1-dimethylethyl)-4-((5'-ethoxy-4-(2-(4-morpholinyl)ethoxy)-2'-oxospiro(cyclohexane-1,3'-(3H)indol)-1'(2'H)-yl)sulfonyl)-3-methoxy-, cis-
    • N-tert-butyl-4-({5'-ethoxy-4-[2-(morpholin-4-yl)ethoxy]-2'-oxospiro[cyclohexane-1,3'-indol]-1'(2'H)-yl}sulfonyl)-3-methoxybenzamide
    • SR-121463
    • UNII-AJS8S3P31H
    • SR 121463
    • satavaptan
    • N-TERT-BUTYL-4-(((1S,4S)-5'-ETHOXY-4-(2-MORPHOLIN-4-YLETHOXY)-2'-OXOSPIRO(CYCLOHEXANE-1,3'-INDOL)-1'(2'H)-YL)SULFONYL)-3-METHOXYBENZAMIDE
    • [3H]-SR121463A
    • N-tert-Butyl-4-{5'-ethoxy-4-[2-(morpholin-4-yl)ethoxy]-2'-oxospiro[cyclohexane-1,3'-indole]-1'(2'H)-sulfonyl}-3-methoxybenzamide
    • AJS8S3P31H
    • GTPL2199
    • Aquilda
    • 1-(4-(N-tert-butylcarbamoyl)-2-methoxybenzenesulfonyl)-5-ethoxy-3-spiro(4-(2-morpholinoethoxy)cyclohexane)indoline-2-one, phosphate monohydrate cis-isomer
    • N-tert-butyl-4-[5/'-ethoxy-4-(2-morpholin-4-ylethoxy)-2/'-oxospiro[cyclohexane-1,3/'-indole]-1/'-yl]sulfonyl-3-methoxybenzamide
    • SR-121463B
    • 4-{[(1s,4s)-5'-Ethoxy-4-[2-(4-morpholinyl)ethoxy]-2'-oxospiro[cyclohexane-1,3'-indol]-1'(2'H)-yl]sulfonyl}-3-methoxy-N-(2-methyl-2-propanyl)benzamide
    • BDBM50469545
    • CHEBI:194402
    • 1-(4-(N-tert-butylcarbamoyl)-2-methoxybenzenesulfonyl)-5-ethoxy-3-spiro-(4-(2-morpholinoethoxy)cyclohexane)indol-2-one fumarate
    • SCHEMBL3868028
    • GLXC-15075
    • SR 121463A
    • CHEMBL4283439
    • SR-121463A
    • 185913-78-4
    • satavaptanum
    • SATAVAPTAN [WHO-DD]
    • SCHEMBL1650011
    • [3H]SR 121463A
    • DTXSID60870165
    • NS00124697
    • Benzamide, N-(1,1-dimethylethyl)-4-((cis-5'-ethoxy-4-(2-(4-morpholinyl)ethoxy)-2'-oxospiro(cyclohexane-1,3'-(3H)indol)-1'(2'H)-yl)sulfonyl)-3-methoxy-
    • GTPL2234
    • SB19720
    • DB14923
    • SATAVAPTAN [MART.]
    • SR-121463F
    • SR121463
    • Satavaptan [INN]
    • AKOS040749404
    • SR121463B
    • SR121463A
    • CS-0007470
    • HY-18344
    • Inchi: InChI=1S/C33H45N3O8S/c1-6-43-25-8-9-27-26(22-25)33(13-11-24(12-14-33)44-20-17-35-15-18-42-19-16-35)31(38)36(27)45(39,40)29-10-7-23(21-28(29)41-5)30(37)34-32(2,3)4/h7-10,21-22,24H,6,11-20H2,1-5H3,(H,34,37)
    • InChI-sleutel: QKXJWFOKVQWEDZ-UHFFFAOYSA-N
    • LACHT: CCOC1C=CC2=C(C3(C(N2S(C2C=CC(C(NC(C)(C)C)=O)=CC=2OC)(=O)=O)=O)CCC(OCCN2CCOCC2)CC3)C=1

Berekende eigenschappen

  • Exacte massa: 643.293
  • Monoisotopische massa: 643.293
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 1
  • Aantal waterstofbondacceptatoren: 9
  • Zware atoomtelling: 45
  • Aantal draaibare bindingen: 11
  • Complexiteit: 1120
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: 3.3
  • Topologisch pooloppervlak: 132Ų

Experimentele eigenschappen

  • Dichtheid: 1.31
  • Kookpunt: °Cat760mmHg
  • Vlampunt: °C
  • Brekindex: 1.609
Aanbevolen leveranciers
Jincang Pharmaceutical (Shanghai) Co., LTD.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
Jincang Pharmaceutical (Shanghai) Co., LTD.
Changzhou Guanjia Chemical Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Changzhou Guanjia Chemical Co., Ltd
Xiamen PinR Bio-tech Co., Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Xiamen PinR Bio-tech Co., Ltd.
Hubei Tianan Hongtai Biotechnology Co.,Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Hubei Tianan Hongtai Biotechnology Co.,Ltd
PRIBOLAB PTE.LTD
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
PRIBOLAB PTE.LTD